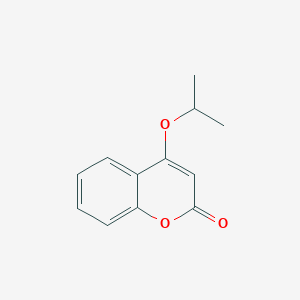

4-Isopropoxy-2H-1-benzopyran-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Isopropoxy-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Activity

Research indicates that benzopyran derivatives, including 4-Isopropoxy-2H-1-benzopyran-2-one, demonstrate significant antitumor properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer types. The mechanisms underlying these effects include:

- Inhibition of Carcinogen Activation: Benzopyrans can interfere with the metabolic activation of carcinogens.

- Cell Cycle Arrest: They induce cell cycle arrest at specific checkpoints, preventing cancer cell division.

- Apoptosis Induction: These compounds trigger programmed cell death in malignant cells .

Case Study: Antitumor Efficacy

A study evaluated the efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

Antiviral Activity

This compound has also been investigated for its antiviral properties. It has shown efficacy against several viruses, including hepatitis B and influenza. The antiviral mechanisms include:

- Inhibition of Viral Replication: The compound disrupts the viral life cycle at various stages.

- Immune Modulation: It enhances the host immune response against viral infections .

Case Study: Antiviral Effects

In vitro studies demonstrated that treatment with this compound significantly reduced viral loads in infected cell cultures.

| Virus Type | Viral Load Reduction (%) |

|---|---|

| Hepatitis B | 60 |

| Influenza | 75 |

Antioxidant Properties

The compound exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage.

Cardiovascular Benefits

Benzopyran derivatives have been reported to possess cardioprotective effects. They may help in reducing blood pressure and improving endothelial function through their vasodilatory properties.

常见问题

Q. What synthetic methodologies are reported for benzopyran-2-one derivatives, and how can they be adapted for 4-isopropoxy substitution?

Basic Research Question

Benzopyran-2-one derivatives are typically synthesized via condensation reactions or cyclization of substituted phenols with β-ketoesters. For example, Ghosh et al. (1983) demonstrated the use of 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane in condensation reactions to introduce substituents at the 3-position . To introduce a 4-isopropoxy group, a nucleophilic substitution reaction using isopropanol under basic conditions (e.g., K₂CO₃ in DMF) could be employed post-cyclization. Key considerations:

- Protecting groups : Use acid-labile groups (e.g., tert-butyldimethylsilyl) to prevent cleavage during synthesis.

- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can analytical contradictions in spectral data (e.g., NMR, MS) for 4-isopropoxy-2H-1-benzopyran-2-one derivatives be resolved?

Advanced Research Question

Discrepancies in spectral data often arise from tautomerism, impurities, or solvent effects. For example:

- NMR conflicts : Aromatic protons in benzopyrans may show splitting due to restricted rotation. Use deuterated DMSO to stabilize tautomers and acquire 2D NMR (COSY, HSQC) for unambiguous assignments .

- Mass spectrometry : Fragmentation patterns (e.g., loss of isopropoxy group [M–C₃H₇O]⁺) should align with theoretical m/z values. Cross-validate with high-resolution MS (HRMS) to rule out adducts .

- Reference standards : Compare with structurally characterized analogs (e.g., 4-methoxy or 4-ethoxy derivatives) from databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Based on GHS classifications for structurally similar benzopyrans (e.g., acute toxicity Category 4, skin irritation Category 2):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .

- Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA Hazardous Waste Code U001) .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties:

- Electrophilicity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites.

- Metabolic stability : Simulate cytochrome P450 interactions using software like Schrödinger’s Glide. Compare with experimental microsomal stability assays .

- Data validation : Cross-check predicted logP values (e.g., 2.8–3.2) against experimental HPLC retention times .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

Advanced Research Question

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require distillation for reuse.

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization. A study by Ghosh & Chakraborty (2015) achieved 85% yield using AlCl₃ in benzopyran synthesis .

- Process monitoring : Use inline FTIR to detect intermediate formation (e.g., esterification) and adjust reaction parameters dynamically .

Q. How do substituents on the benzopyran core influence the compound’s fluorescence properties?

Basic Research Question

The 4-isopropoxy group enhances electron-donating capacity, shifting fluorescence emission maxima. For example:

- Substituent effects : Compare with 4-methoxy derivatives (λem ~ 420 nm) and 4-hydroxy analogs (λem ~ 390 nm).

- Quantitative analysis : Use fluorescence spectrophotometry (excitation at 350 nm, slit width 5 nm) in ethanol. Reference data from NIST on related flavones (e.g., apigenin derivatives) for validation .

Q. What are the challenges in isolating this compound from complex reaction mixtures?

Advanced Research Question

Separation difficulties arise due to:

- Co-eluting impurities : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts.

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) and cooling rates to obtain high-purity crystals. X-ray diffraction can confirm crystal structure .

- Scale-up limitations : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

属性

IUPAC Name |

4-propan-2-yloxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8(2)14-11-7-12(13)15-10-6-4-3-5-9(10)11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYBFESDTCBROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=O)OC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。